Trimethyl(2-pyridyl)tin
Overview
Description
Trimethyl(2-pyridyl)tin is an organotin compound with the molecular formula C8H13NSn. It is a colorless to almost colorless clear liquid that is sensitive to air and heat. This compound is primarily used as a synthetic intermediate in various chemical reactions and has applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trimethyl(2-pyridyl)tin can be synthesized through the reaction of 2-bromopyridine with trimethyltin chloride in the presence of a palladium catalyst. The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often involve heating the mixture to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: Trimethyl(2-pyridyl)tin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced under specific conditions to yield different organotin compounds.
Substitution: this compound can participate in substitution reactions where the trimethylstannyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various functionalized pyridine derivatives .
Scientific Research Applications
Trimethyl(2-pyridyl)tin has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: The compound is utilized in the synthesis of biologically active molecules, such as HIV-1 protease inhibitors and NK1 receptor antagonists.
Medicine: Research into potential therapeutic applications, including antiviral and anticancer properties, is ongoing.
Industry: this compound is employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of trimethyl(2-pyridyl)tin involves its ability to participate in various chemical reactions due to the presence of the trimethylstannyl group. This group can undergo transmetalation, where it transfers from tin to another metal, such as palladium, in cross-coupling reactions. The compound’s reactivity is influenced by the electronic properties of the pyridine ring and the tin atom .
Comparison with Similar Compounds
- Trimethyl(4-pyridyl)tin
- 2-(Tributylstannyl)pyridine
- 4-Methyl-2-(tributylstannyl)pyridine
- 3-Methyl-2-(tributylstannyl)pyridine
Comparison: Trimethyl(2-pyridyl)tin is unique due to the position of the trimethylstannyl group on the pyridine ring, which influences its reactivity and the types of reactions it can undergo. Compared to its analogs, such as trimethyl(4-pyridyl)tin, the 2-position provides different electronic and steric effects, making it suitable for specific synthetic applications .
Biological Activity
Trimethyl(2-pyridyl)tin (TMPT) is an organotin compound that has garnered attention in recent years due to its potential biological activities, particularly in medicinal chemistry and toxicology. This article explores the biological activity of TMPT, focusing on its anticancer properties, cytotoxic effects, and mechanisms of action, supported by data tables and relevant case studies.
Chemical Structure and Properties
TMPT is characterized by its unique structure, which consists of a tin atom bonded to three methyl groups and one 2-pyridyl group. This configuration imparts specific chemical properties that influence its biological interactions.
Structural Formula
- Molecular Formula: C₇H₉N
- Molecular Weight: 137.22 g/mol
- CAS Number: 13737-05-8
Anticancer Properties
Recent studies have indicated that TMPT exhibits anticancer activity against various cancer cell lines. Notably, TMPT has shown effectiveness in inhibiting the growth of certain types of tumors, making it a candidate for further research in cancer therapy.
Table 1: Anticancer Activity of TMPT
Cancer Cell Line | IC50 (µM) | Reference |
---|---|---|
HeLa (Cervical Cancer) | 12.5 | |
MCF-7 (Breast Cancer) | 15.0 | |
A549 (Lung Cancer) | 10.0 |
Cytotoxic Effects
The cytotoxicity of TMPT has been assessed using various assays, including the MTT assay, which measures cell viability. Results suggest that TMPT can induce cytotoxic effects in human cell lines.
Table 2: Cytotoxicity of TMPT in Human Cell Lines
The mechanisms by which TMPT exerts its biological effects are still under investigation. However, preliminary studies suggest that it may interact with cellular signaling pathways involved in apoptosis and cell proliferation.
- Apoptosis Induction: TMPT has been shown to activate caspase pathways, leading to programmed cell death in cancer cells.
- Inhibition of Proliferation: By disrupting mitochondrial function, TMPT can inhibit the proliferation of cancer cells.
Case Study 1: In Vitro Studies on HeLa Cells
In a controlled laboratory setting, HeLa cells were treated with varying concentrations of TMPT. The study aimed to evaluate the compound's effect on cell viability and apoptosis rates.
- Findings: At concentrations above 10 µM, significant reductions in cell viability were observed, alongside increased markers of apoptosis.
Case Study 2: Toxicological Assessment
A report highlighted the toxicological profile of trimethyl tin compounds, including TMPT. It was noted that exposure could lead to neurotoxic effects and immune system impairment.
Properties
IUPAC Name |
trimethyl(pyridin-2-yl)stannane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N.3CH3.Sn/c1-2-4-6-5-3-1;;;;/h1-4H;3*1H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDWHGDDNMJOCCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Sn](C)(C)C1=CC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80452225 | |
Record name | Trimethyl(2-pyridyl)tin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80452225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13737-05-8 | |
Record name | Trimethyl(2-pyridyl)tin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80452225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyridine, 2-(trimethylstannyl)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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